molecular formula C12H12N2O3 B2790698 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid CAS No. 944894-85-3

5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid

Cat. No.: B2790698
CAS No.: 944894-85-3
M. Wt: 232.239
InChI Key: VJKZJRSOKVCZNU-UHFFFAOYSA-N
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Description

5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid is a heterocyclic compound that features both a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid typically involves the reaction of pyridin-3-ylmethylamine with a furan-2-carboxylic acid derivative. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(((Pyridin-2-ylmethyl)amino)methyl)furan-2-carboxylic acid
  • 5-(((Pyridin-4-ylmethyl)amino)methyl)furan-2-carboxylic acid
  • 5-(((Pyridin-3-ylmethyl)amino)methyl)thiophene-2-carboxylic acid

Uniqueness

5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid is unique due to the specific positioning of the pyridine and furan rings, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

5-[(pyridin-3-ylmethylamino)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)11-4-3-10(17-11)8-14-7-9-2-1-5-13-6-9/h1-6,14H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKZJRSOKVCZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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